molecular formula C4H10ClNO2 B6265071 2-amino-2-(2H3)methyl(2H3)propanoic acid hydrochloride CAS No. 2490432-90-9

2-amino-2-(2H3)methyl(2H3)propanoic acid hydrochloride

Cat. No.: B6265071
CAS No.: 2490432-90-9
M. Wt: 145.6
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Description

2-Amino-2-(2H3)methyl(2H3)propanoic acid hydrochloride is a deuterated derivative of 2-amino-2-methylpropanoic acid. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific research applications, particularly in the fields of chemistry and biology. The presence of deuterium atoms can influence the compound’s physical and chemical properties, making it valuable for studies involving reaction mechanisms and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(2H3)methyl(2H3)propanoic acid hydrochloride typically involves the deuteration of 2-amino-2-methylpropanoic acid. This can be achieved through the exchange of hydrogen atoms with deuterium using deuterated reagents or solvents. One common method involves the use of deuterated water (D2O) in the presence of a suitable catalyst to facilitate the exchange process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of advanced deuteration techniques, such as catalytic hydrogen-deuterium exchange or the use of deuterated precursors. The process is optimized to ensure high yields and purity of the final product, which is then converted to its hydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(2H3)methyl(2H3)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

2-Amino-2-(2H3)methyl(2H3)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies due to its isotopic labeling.

    Industry: Utilized in the synthesis of deuterated compounds for various applications, including materials science and environmental studies.

Mechanism of Action

The mechanism of action of 2-amino-2-(2H3)methyl(2H3)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the rate of chemical reactions, known as the kinetic isotope effect. This property is exploited in studies to understand reaction mechanisms and metabolic pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.

Comparison with Similar Compounds

    2-Amino-2-methylpropanoic acid: The non-deuterated form of the compound.

    2-Methyl-3-(methylamino)propanoic acid hydrochloride: A structurally similar compound with a different substitution pattern.

    2-Amino-5-methyl-3-thiophenecarboxylic acid: Another amino acid derivative with a different aromatic ring structure.

Uniqueness: 2-Amino-2-(2H3)methyl(2H3)propanoic acid hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the compound’s physical and chemical properties, making it a valuable tool for studying reaction mechanisms, metabolic pathways, and enzyme functions. This isotopic labeling also enhances the compound’s stability and resistance to metabolic degradation, making it useful in pharmacokinetic studies.

Properties

CAS No.

2490432-90-9

Molecular Formula

C4H10ClNO2

Molecular Weight

145.6

Purity

88

Origin of Product

United States

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